molecular formula C15H28N2O5 B13587599 tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B13587599
M. Wt: 316.39 g/mol
InChI Key: YSSWAYRSFSGKOV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound allows it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3

InChI Key

YSSWAYRSFSGKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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